![molecular formula C18H23N5O B12617172 (Pyridin-3-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone CAS No. 892495-06-6](/img/structure/B12617172.png)
(Pyridin-3-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Pyridin-3-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone is a complex organic compound that features a pyridine ring, a pyrazine ring, and a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Pyridin-3-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone typically involves multiple steps, starting with the preparation of the individual ring systems. The pyridine and pyrazine rings are synthesized separately and then linked through a piperazine bridge. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential hazards associated with the chemicals and reactions involved.
化学反応の分析
Types of Reactions
(Pyridin-3-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
Chemistry
In chemistry, (Pyridin-3-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound can be used as a probe to study various biological processes. Its ability to interact with specific biomolecules makes it valuable in biochemical assays and research.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its interactions with biological targets can be explored for therapeutic purposes, such as treating infections or diseases.
Industry
In industry, this compound can be used in the development of new materials and products. Its unique properties can be harnessed for applications in fields like materials science and nanotechnology.
作用機序
The mechanism of action of (Pyridin-3-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(3,5,6-Trimethylpyrazin-2-yl)methanol: This compound shares the pyrazine ring but lacks the piperazine and pyridine rings.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has a similar structure but includes a benzamide group.
Uniqueness
(Pyridin-3-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone is unique due to its combination of three different ring systems
特性
CAS番号 |
892495-06-6 |
|---|---|
分子式 |
C18H23N5O |
分子量 |
325.4 g/mol |
IUPAC名 |
pyridin-3-yl-[4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H23N5O/c1-13-14(2)21-17(15(3)20-13)12-22-7-9-23(10-8-22)18(24)16-5-4-6-19-11-16/h4-6,11H,7-10,12H2,1-3H3 |
InChIキー |
YENNZWWSKRWUSS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(C(=N1)C)CN2CCN(CC2)C(=O)C3=CN=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


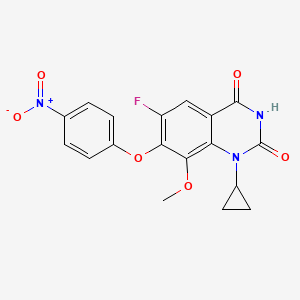
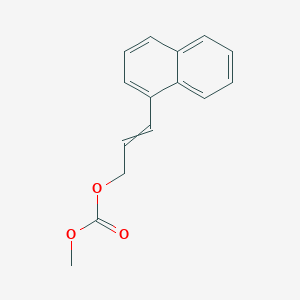
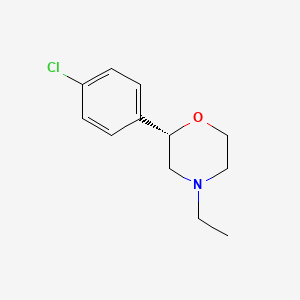
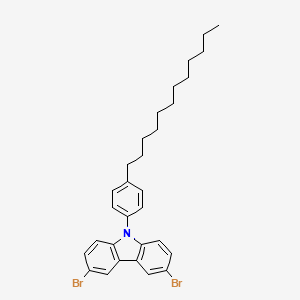
![9-bromo-6-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12617133.png)
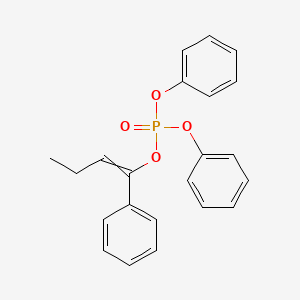
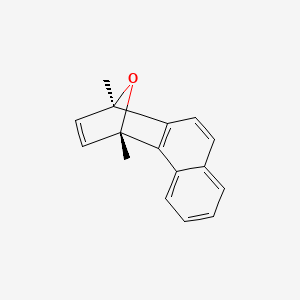

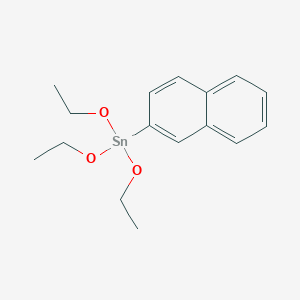
![N-[(1R)-1-Cyano-1-phenylethyl]-P,P-diphenylphosphinic amide](/img/structure/B12617153.png)
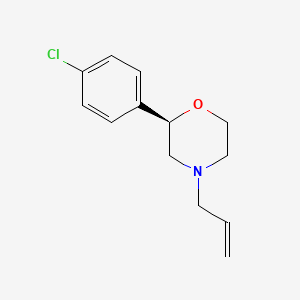

![2-{4-[(3,5,6-Trimethylpyrazin-2-yl)methyl]piperazine-1-carbonyl}phenyl acetate](/img/structure/B12617169.png)
![4,4'-[Methylenebis(sulfonylethene-2,1-diyl)]dibenzoic acid](/img/structure/B12617177.png)
